molecular formula C6H4Cl2OS B14359756 5-Chloro-3-methylthiophene-2-carbonyl chloride CAS No. 91505-30-5

5-Chloro-3-methylthiophene-2-carbonyl chloride

Cat. No.: B14359756
CAS No.: 91505-30-5
M. Wt: 195.07 g/mol
InChI Key: OJFSQYYYJJHKMM-UHFFFAOYSA-N
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Description

5-Chloro-3-methylthiophene-2-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylthiophene-2-carbonyl chloride typically involves the chlorination of 3-methylthiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters are formed.

    Oxidation Products: Sulfoxides and sulfones are the major products.

    Reduction Products: Thiols and related compounds are formed.

Scientific Research Applications

5-Chloro-3-methylthiophene-2-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylthiophene-2-carbonyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene-2-carbonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.

    5-Chlorothiophene-2-carbonyl chloride: Similar structure but lacks the methyl group at the 3-position.

    2-Chloro-5-methylthiophene: Similar structure but lacks the carbonyl chloride group.

Uniqueness

5-Chloro-3-methylthiophene-2-carbonyl chloride is unique due to the presence of both the chlorine atom and the carbonyl chloride group, which enhances its reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations and applications .

Properties

CAS No.

91505-30-5

Molecular Formula

C6H4Cl2OS

Molecular Weight

195.07 g/mol

IUPAC Name

5-chloro-3-methylthiophene-2-carbonyl chloride

InChI

InChI=1S/C6H4Cl2OS/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3

InChI Key

OJFSQYYYJJHKMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)Cl)C(=O)Cl

Origin of Product

United States

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